![molecular formula C11H13ClN2O B1372272 (3-(p-Tolyl)isoxazol-5-yl)methanamine hydrochloride CAS No. 1173056-81-9](/img/structure/B1372272.png)
(3-(p-Tolyl)isoxazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(p-Tolyl)isoxazol-5-yl)methanamine hydrochloride” is an isoxazole derivative . It has been a subject of research in various fields of science and industry. It has been studied for its biological and chemical properties, as well as its potential applications in different fields.
Synthesis Analysis
The compound has been synthesized and studied for its anti-HIV activity . The synthesis involved the use of microwave irradiation . The compound demonstrated significant inhibition of HIV-1 replication, suggesting it could be considered as a new lead candidate against HIV-1 .Molecular Structure Analysis
The molecular structure of the compound consists of an isoxazole ring and a methyl-benzyl aromatic ring . The isoxazole ring is essentially planar .Physical And Chemical Properties Analysis
The compound is a grey microcrystalline powder . Its molecular formula is C11H13ClN2O . The compound has a molecular weight of 176.64 g/mol .Scientific Research Applications
Material Science
Isoxazole derivatives are utilized in material science due to their photochromic properties and as electrochemical probes for detecting metal ions like Cu 2+. They are also used in dye-sensitized solar cells, high-energy materials, and liquid crystals due to their optical properties .
Agriculture
In agriculture, isoxazole compounds serve as important scaffolds for developing new agents with antimicrobial properties that can protect crops from various diseases .
Pharmaceutical Applications
Isoxazole derivatives exhibit a broad spectrum of biological activities. They are used in the development of drugs with antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, and antidiabetic properties .
Antimicrobial Agents
Specifically, isoxazole derivatives have been studied for their potential as antibacterial agents due to their wide spectrum of targets and biological activities .
Corrosion Inhibition
Isoxazole derivatives have been investigated for their corrosion inhibition properties, which could have significant implications for materials science and industrial applications .
Drug Molecules
The isoxazole scaffold is present in various drug molecules such as leflunomide (antirheumatic), valdecoxib (non-steroidal anti-inflammatory drug), and zonisamide (anti-convulsant) .
Safety and Hazards
properties
IUPAC Name |
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11;/h2-6H,7,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABAJIZQLGGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.